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Introduction
Carbomer 941, a high molecular weight polymer of acrylic acid, is a cornerstone excipient in

the pharmaceutical and cosmetic industries.[1][2] Its utility as a thickening, suspending, and

stabilizing agent is directly attributable to its unique molecular architecture.[3] This technical

guide provides an in-depth exploration of the molecular weight distribution of Carbomer 941,

offering insights into its synthesis, characterization, and the implications of its polymeric nature

on formulation performance.

Carbomer 941 is a synthetic polymer comprised of acrylic acid monomers cross-linked with

allyl ethers of pentaerythritol.[1][2] This cross-linking creates a complex, three-dimensional

network that, upon neutralization in an aqueous environment, swells significantly to form a

viscous gel. It is this hydrogel-forming capability that underpins its widespread application.

Synthesis and Molecular Structure
The synthesis of Carbomer 941 is primarily achieved through free-radical precipitation

polymerization. In this process, acrylic acid monomers react in the presence of a free-radical

initiator and a cross-linking agent. The choice and concentration of the cross-linking agent are

critical in defining the final properties of the polymer, including its molecular weight and

rheological behavior.
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The cross-linking agent forms covalent bonds between the linear poly(acrylic acid) chains,

creating a robust and extensive network. The degree of cross-linking is a key parameter that

can be controlled during synthesis to tailor the polymer's properties. A higher degree of cross-

linking results in a more rigid and strong polymer, while a lower degree will produce a more

flexible material.

Below is a diagram illustrating the general synthesis process of Carbomer 941.
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Caption: General workflow for the synthesis of Carbomer 941.

Molecular Weight Distribution: A Complex Picture
Determining the precise molecular weight distribution of a cross-linked polymer like Carbomer
941 presents significant analytical challenges. Unlike linear polymers, which can be readily

dissolved and analyzed, the extensive cross-linking in carbomers results in a structure that
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swells rather than dissolves in solvents. This insolubility complicates analysis by common

techniques such as Size Exclusion Chromatography (SEC).

While a definitive and complete molecular weight distribution profile with precise values for

weight average molecular weight (Mw), number average molecular weight (Mn), and

polydispersity index (PDI) is not readily available in public literature, some key quantitative

insights have been established.

Parameter Value Reference

Approximate Molecular Weight 1,250,000 g/mol

Theoretical Molecular Weight

Range

700,000 to 4,000,000,000

g/mol

Molecular Weight Between

Crosslinks (Mc)
237,600 g/mol N/A

It is important to note that the "approximate molecular weight" is a generalized value and the

"theoretical molecular weight range" for carbomers is exceptionally broad, highlighting the

variability inherent in these polymers. The molecular weight between crosslinks (Mc) provides a

measure of the cross-linking density, a critical parameter influencing the swelling behavior and

rheological properties of the polymer.

Experimental Protocols for Molecular Weight
Characterization
Despite the challenges, several analytical techniques can be employed to gain insights into the

molecular characteristics of carbomers. The following sections outline the general

methodologies for these key experiments.

Size Exclusion Chromatography with Multi-Angle Light
Scattering (SEC-MALS)
SEC-MALS is a powerful technique for determining the absolute molecular weight of polymers

without the need for column calibration with standards. For cross-linked polymers like
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Carbomer 941, specialized sample preparation is crucial to enable analysis. This may involve

controlled degradation to produce soluble fragments or the use of specialized solvent systems.

Methodology:

Sample Preparation:

A key challenge is the solubilization of the cross-linked polymer. A potential approach

involves the controlled chemical cleavage of a fraction of the cross-links to produce high

molecular weight, soluble branched polymers. This must be done carefully to ensure the

resulting fragments are representative of the overall polymer structure.

Alternatively, for less cross-linked carbomers, dissolution in a suitable solvent system,

potentially at elevated temperatures and with extended agitation, may be attempted. The

choice of solvent is critical and should be a good solvent for poly(acrylic acid).

The prepared sample solution must be meticulously filtered through a series of

membranes (e.g., 0.45 µm followed by 0.22 µm) to remove any insoluble microgels or

particulate matter that could interfere with the analysis.

Instrumentation:

A standard SEC system equipped with a pump, injector, and a series of SEC columns

suitable for high molecular weight polymers in the chosen solvent.

A multi-angle light scattering (MALS) detector positioned downstream of the SEC columns.

A differential refractive index (dRI) detector to continuously measure the concentration of

the eluting polymer.

Data Acquisition and Analysis:

The prepared sample is injected into the SEC system.

As the polymer fractions elute from the columns, they pass through the MALS and dRI

detectors.
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The MALS detector measures the intensity of light scattered at various angles, while the

dRI detector measures the concentration of each fraction.

Software is used to process the data from both detectors to calculate the absolute

molecular weight at each elution volume, thereby generating a molecular weight

distribution for the soluble portion of the sample.
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SEC-MALS Experimental Workflow
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Caption: Workflow for SEC-MALS analysis of Carbomer 941.

Viscometry

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b606477?utm_src=pdf-body-img
https://www.benchchem.com/product/b606477?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606477?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Viscometry provides an indirect method for estimating the molecular weight of polymers based

on the viscosity of their dilute solutions. The Mark-Houwink equation, [η] = K * M^a, relates the

intrinsic viscosity ([η]) to the viscosity average molecular weight (Mv). The constants K and 'a'

are specific to a given polymer-solvent system and temperature.

Methodology:

Sample Preparation:

Prepare a series of dilute solutions of the soluble portion of Carbomer 941 in a suitable

solvent at precisely known concentrations.

The solvent must be a good solvent for poly(acrylic acid) and should be filtered to remove

any particulate matter.

Viscosity Measurement:

Use a capillary viscometer, such as an Ubbelohde viscometer, to measure the flow times

of the pure solvent and each of the polymer solutions at a constant, controlled

temperature.

Data Analysis:

Calculate the relative viscosity (η_rel), specific viscosity (η_sp), and reduced viscosity

(η_red) for each concentration.

Plot the reduced viscosity versus concentration and extrapolate to zero concentration to

determine the intrinsic viscosity ([η]).

If the Mark-Houwink parameters (K and a) for poly(acrylic acid) in the chosen solvent are

known, the viscosity average molecular weight (Mv) can be calculated. If they are not

known, they must be determined by calibrating with polymer standards of known

molecular weight.
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Carbomer 941's utility in drug delivery, particularly in mucoadhesive and controlled-release

formulations, stems from its molecular properties. The following diagram illustrates the logical

relationships involved in its mechanism of action.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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